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(Octahydro-4,7-methano-1H-indenyl)methyl acrylate

Group transfer polymerization Organocatalysis Controlled radical polymerization

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate (CAS 93962-84-6), also referred to as tricyclodecane monomethanol acrylate (TCDNA) or dicyclopentanyl methyl acrylate, is a monofunctional acrylate monomer built on a saturated tricyclodecane (TCD) cage structure. It belongs to the cycloaliphatic acrylate ester class and is employed primarily as a low-viscosity reactive diluent in UV/EB-curable coatings, adhesives, 3D printing resins, and optical materials.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 93962-84-6
Cat. No. B1630074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Octahydro-4,7-methano-1H-indenyl)methyl acrylate
CAS93962-84-6
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1CCC2C1C3CCC2C3
InChIInChI=1S/C14H20O2/c1-2-13(15)16-8-11-5-6-12-9-3-4-10(7-9)14(11)12/h2,9-12,14H,1,3-8H2
InChIKeyPMPNHSZLJPXGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate (CAS 93962-84-6) — Core Identity and Monomer Class Positioning for UV-Curing Formulators


(Octahydro-4,7-methano-1H-indenyl)methyl acrylate (CAS 93962-84-6), also referred to as tricyclodecane monomethanol acrylate (TCDNA) or dicyclopentanyl methyl acrylate, is a monofunctional acrylate monomer built on a saturated tricyclodecane (TCD) cage structure . It belongs to the cycloaliphatic acrylate ester class and is employed primarily as a low-viscosity reactive diluent in UV/EB-curable coatings, adhesives, 3D printing resins, and optical materials . Its distinguishing structural feature—a rigid, three-ring cage-like hydrocarbon backbone—imparts low curing shrinkage, high refractive index, and good weatherability, making it a specialized cycloaliphatic monomer that sits between flexible aliphatic monoacrylates and high-Tg rigid cycloaliphatic monomers such as isobornyl acrylate (IBOA) .

Why (Octahydro-4,7-methano-1H-indenyl)methyl acrylate Cannot Be Swapped with IBOA, DCPA, or TCDDA in High-Precision UV Formulations


Cycloaliphatic acrylate monomers are frequently treated as interchangeable high-Tg building blocks, yet their performance in formulated UV-cure systems diverges sharply due to differences in monomer glass transition temperature (Tg), volumetric shrinkage on polymerization, reactivity in controlled polymerization protocols, and the mechanical behavior of the cured network [1]. (Octahydro-4,7-methano-1H-indenyl)methyl acrylate differentiates itself from the most common cycloaliphatic monoacrylate—isobornyl acrylate (IBOA)—by combining a low monomer Tg (≈28 °C) with a high homopolymer cured Tg (>140 °C), a shrinkage profile below 6%, and compatibility with organocatalyzed group transfer polymerization (GTP) where IBOA fails [2][3]. These quantitative performance gaps mean that a formulation optimized for TCDNA cannot simply replace it with IBOA, dicyclopentenyl acrylate (DCPA), or tricyclodecane dimethanol diacrylate (TCDDA) without re-engineering the entire formulation to compensate for altered shrinkage stress, adhesion, reactivity, and mechanical durability [4].

Quantitative Differentiation of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate Against Closest Cycloaliphatic Acrylate Analogs


Group Transfer Polymerization (GTP) Compatibility — Direct Head-to-Head Against Isobornyl Acrylate

In B(C6F5)3-catalyzed group transfer polymerization (GTP) using Me2PhSiH as the hydrosilane, (octahydro-4,7-methano-1H-indenyl)methyl acrylate (reported as dicyclopentanyl acrylate, dcPA) underwent successful living polymerization, yielding well-defined homopolymers and block copolymers. Under identical conditions, isobornyl acrylate (IBOA) was found to be an unsuitable monomer because the bulky isobornyl group deactivated the B(C6F5)3 catalyst or the in situ-generated silyl ketene acetal (SKA) initiator, resulting in low or no polymerization [1]. This represents a binary (go/no-go) functional differentiation for any synthesis workflow relying on this GTP protocol.

Group transfer polymerization Organocatalysis Controlled radical polymerization

Volumetric Curing Shrinkage — Cross-Study Comparison with Isobornyl Acrylate (IBOA)

SINOMER® DCP-220 (tricyclodecane monomethanol acrylate, i.e., the target compound) is specified with a volumetric curing shrinkage below 6% (<6%) as a monofunctional monomer . In contrast, IBOA—the dominant high-Tg cycloaliphatic monoacrylate—is reported by formulators to exhibit volumetric shrinkage typically exceeding 8% (≥8%) during UV curing, with the trade literature attributing this to the less efficient spatial packing of its bicyclic structure relative to the tricyclodecane cage [1]. The 2–3 percentage-point differential is significant in precision applications (optical adhesives, vacuum metallization primers, thick-section encapsulants) where shrinkage-induced stress drives delamination, warpage, or micro-cracking [2].

UV curing Volumetric shrinkage Dimensional stability

Monomer Glass Transition Temperature (Tg) — Enabling Low-Tg Flexibility in a Cycloaliphatic Architecture

The monomer Tg of (octahydro-4,7-methano-1H-indenyl)methyl acrylate is measured at 28 °C (DSC, vendor datasheet) [1]. This places it in the low-Tg regime for a cycloaliphatic monoacrylate, sharply contrasting with the two most common rigid cycloaliphatic monoacrylates: isobornyl acrylate (IBOA) with a monomer Tg of approximately 94 °C (homopolymer Tg 90–100 °C) , and dicyclopentenyl acrylate (DCPA) with a monomer/homopolymer Tg of approximately 120 °C [2]. Despite its low monomer Tg, the target compound cures to a high-Tg network (homopolymer Tg >140 °C per vendor specification) , offering a unique combination of processing flexibility (low monomer Tg facilitates flow and leveling) and cured hardness (high network Tg).

Glass transition temperature Reactive diluent Flexibility

Swelling Ratio in Photoresist Polymers — Class-Level Inference from Dicyclopentanyl Methacrylate (TCDMA)

In a 2024 study of ArF photoresist polymers, dicyclopentanyl methacrylate (TCDMA)—the methacrylate analog of the target compound—exhibited a swelling ratio of 112% during developer exposure, compared to 114% for isobornyl acrylate (IBOA)-based polymers and 109% for the lowest-swelling cyclohexyl methacrylate (CHMA) baseline [1]. While the 2-percentage-point difference between TCDMA and IBOA is modest, the study confirmed that TCDMA-based polymers exhibited less pattern delamination than IBOA-based polymers, attributable to the reduced inter-chain distance enabled by the tricyclodecane group's compact packing [1]. The target compound (acrylate version) is expected to behave similarly due to the identical tricyclodecane cage structure, though this remains a class-level inference pending direct acrylate analog testing.

Photoresist Swelling resistance Semiconductor patterning

Optimal R&D and Industrial Deployment Scenarios for (Octahydro-4,7-methano-1H-indenyl)methyl acrylate


Organocatalyzed GTP Synthesis of Well-Defined Polyacrylate Block Copolymers

For polymer chemistry groups employing B(C6F5)3-catalyzed group transfer polymerization with hydrosilane to prepare precision polyacrylate architectures, (octahydro-4,7-methano-1H-indenyl)methyl acrylate is one of the few cycloaliphatic acrylate monomers that maintains living polymerization behavior—unlike IBOA, which deactivates the catalyst . This enables the incorporation of a rigid, high-Tg tricyclodecane segment into block copolymer structures via a controlled polymerization route, valuable for synthesizing thermoplastic elastomers, nanostructured coatings, and sequence-defined materials where thermal and mechanical contrast between blocks is desired.

Low-Stress, High-Adhesion UV-Cure Coatings for Sensitive Substrates

Its sub-6% volumetric curing shrinkage makes this monomer a strategic choice for UV-curable formulations applied to thin, flexible, or adhesion-sensitive substrates (e.g., metallized films, plastic optics, flexible electronics). In direct comparison, IBOA-based formulations with ≥8% shrinkage [1] are more prone to generate internal stress that causes delamination, cracking, or warping. The target compound's lower shrinkage reduces these failure modes, improving production yield and long-term reliability in applications such as vacuum metallization primers, conformal PCB coatings, and optical adhesive layers.

Flexural-Impact-Resistant 3D Printing Resins Requiring High Cured Hardness

The unique combination of low monomer Tg (≈28 °C) and high cured-network Tg (>140 °C) [1] positions this compound as a key reactive diluent in stereolithography (SLA) and digital light processing (DLP) resins. The low monomer viscosity (10–20 mPa·s) aids resin flow and recoating, while the high cured Tg delivers final-part hardness. Unlike IBOA, which can produce brittle, crack-prone printed parts, the tricyclodecane architecture imparts impact resistance and toughness [2], making it suitable for dental models, precision jigs, and functional prototyping where both dimensional accuracy and mechanical durability are critical.

Advanced Photoresist Polymers for Semiconductor Patterning

Based on swelling behavior data for the structurally analogous dicyclopentanyl methacrylate (TCDMA), which demonstrated a 2-percentage-point reduction in developer-induced swelling relative to IBOA-based photoresist polymers , the acrylate version is a candidate monomer for ArF and EUV photoresist formulations requiring minimal pattern distortion. The tricyclodecane cage provides the requisite etch resistance and thermal stability while reducing the swelling that leads to pattern collapse—addressing a key yield-limiting factor in high-resolution semiconductor lithography.

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